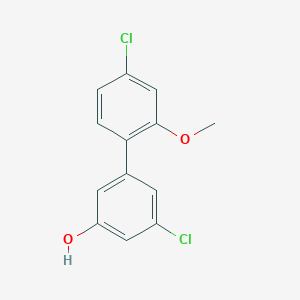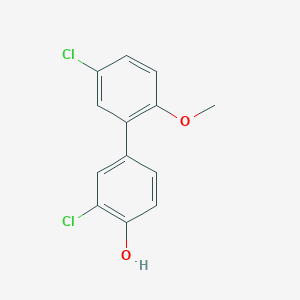
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (3-C5-2,3-DCPP) is a widely used chemical compound used in a variety of scientific research applications. It is a phenolic compound that has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3-C5-2,3-DCPP has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as an antimicrobial agent, a corrosion inhibitor, and a catalyst for organic reactions. It has also been used in the synthesis of a variety of compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs). Additionally, 3-C5-2,3-DCPP has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer research.
Wirkmechanismus
The mechanism of action of 3-C5-2,3-DCPP is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and inhibiting oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
3-C5-2,3-DCPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. Additionally, 3-C5-2,3-DCPP has been shown to reduce inflammation, reduce oxidative stress, and reduce the levels of certain inflammatory markers.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-C5-2,3-DCPP is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be dissolved in an organic solvent prior to use.
Zukünftige Richtungen
There are a number of potential future directions for 3-C5-2,3-DCPP. One potential direction is the development of new applications for the compound, such as in the fields of drug delivery, gene therapy, and cancer research. Additionally, further research into the mechanism of action of the compound could lead to the development of new therapeutic strategies. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of the compound could lead to the development of new, more efficient synthesis methods.
Synthesemethoden
The synthesis method for 3-C5-2,3-DCPP involves the reaction of 2,3-dichlorophenol with 3-chloro-5-hydroxybenzaldehyde in the presence of a base catalyst. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is complete after about two hours and yields a 95% pure product.
Eigenschaften
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRVCZBIZKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686094 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
666747-73-5 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














